molecular formula C20H21ClFNO4S B11589462 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B11589462
M. Wt: 425.9 g/mol
InChI Key: RSKAZMNUSJOJQQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide is a synthetic amide derivative characterized by:

  • 4-Chlorobenzyl and 4-fluorophenoxy substituents, providing halogenated aromatic features that influence lipophilicity and receptor binding.
  • A central propanamide backbone, common in bioactive molecules, facilitating structural flexibility and intermolecular interactions.

Properties

Molecular Formula

C20H21ClFNO4S

Molecular Weight

425.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C20H21ClFNO4S/c1-14(27-19-8-6-17(22)7-9-19)20(24)23(18-10-11-28(25,26)13-18)12-15-2-4-16(21)5-3-15/h2-9,14,18H,10-13H2,1H3

InChI Key

RSKAZMNUSJOJQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorobenzyl intermediate.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The chlorobenzyl intermediate is then reacted with a thiol compound under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.

    Formation of the Fluorophenoxy Intermediate: Separately, 4-fluorophenol is reacted with an appropriate alkylating agent to form the fluorophenoxy intermediate.

    Coupling Reaction: The chlorobenzyl-dioxidotetrahydrothiophenyl intermediate is coupled with the fluorophenoxy intermediate under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds with similar structural features often exhibit inhibitory effects on various enzymes, particularly xanthine oxidase. This enzyme is involved in purine metabolism, and its inhibition can be beneficial for treating conditions such as gout and other inflammatory diseases. Molecular docking studies suggest that N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide may effectively bind to the active site of xanthine oxidase, indicating its potential as a selective inhibitor .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development in antibiotic therapies. The presence of the chlorobenzyl and fluorophenoxy groups is believed to enhance its antimicrobial efficacy .

Anti-inflammatory Potential

Due to its ability to inhibit xanthine oxidase, this compound may also possess anti-inflammatory properties. Research has shown that inhibiting this enzyme can lead to decreased production of reactive oxygen species, which are implicated in inflammatory processes .

Case Study 1: Inhibition of Xanthine Oxidase

A study conducted by Smith et al. (2023) explored the inhibitory effects of this compound on xanthine oxidase. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, supporting its potential therapeutic application in gout management .

Case Study 2: Antimicrobial Efficacy

In a comparative study by Johnson et al. (2024), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, highlighting its potential role as an antimicrobial agent .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Formation of Chlorobenzyl Intermediate : Reacting 4-chlorobenzyl chloride with appropriate nucleophiles.
  • Synthesis of Dioxidotetrahydrothiophen : Oxidation of tetrahydrothiophene using reagents such as hydrogen peroxide.
  • Coupling Reaction : Combining the chlorobenzyl intermediate with the dioxidotetrahydrothiophen intermediate and 4-fluorophenoxypropanamide under controlled conditions .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide and Halogenated Groups

Compounds in share key features, such as sulfonamide linkages and halogen substitutions. For example:

  • Compound 22: N-((2-((N-Benzyl-4-chlorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide Molecular weight: 670 g/mol vs. ~500–550 g/mol (estimated for the target compound). Melting point: 85–90°C, comparable to the target compound’s likely range (80–100°C inferred from analogs).

Tetrahydrothiophene-1,1-dioxide Derivatives

describes N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide:

  • Structural overlap : The tetrahydrothiophene-dioxide group and amide backbone are identical to the target compound.
  • Key difference: A 4-chloro-3-methylphenoxy substituent replaces the 4-fluorophenoxy group, which may alter steric bulk and lipophilicity (Cl vs. F; logP increases ~0.5 units).
  • Application : Industrial-grade synthesis (purity >95%) suggests scalability, though pharmacological data is absent .

Halogen-Substituted Propanamides

highlights 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide :

  • Structural divergence : A furan ring replaces the tetrahydrothiophene-dioxide group, reducing polarity.
  • Physicochemical properties : Lower molecular weight (~400 g/mol) may improve bioavailability compared to bulkier analogs .

Data Table: Key Parameters of Comparable Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound ~550 (estimated) 85–95 (inferred) 4-Cl-benzyl, 4-F-phenoxy, THT-dioxide N/A
Compound 22 () 670 85–90 4-Cl-sulfonamido, trifluoromethylpyridine
N-benzyl-THT-dioxide analog () 520 90–95 4-Cl-3-methylphenoxy
3-[5-(4-Cl-phenyl)furan]-propanamide (Ev11) 400 110–115 4-Cl-phenyl, 4-F-phenyl

Research Findings and Implications

Role of Sulfonamide and Halogen Groups

  • Sulfonamide linkages (e.g., in Compound 22) correlate with enhanced hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO >50 mg/mL) .
  • Fluorine vs. Chlorine: Fluorine’s electronegativity increases metabolic stability, while chlorine’s larger size enhances hydrophobic interactions. The target compound’s 4-fluorophenoxy group may balance these effects .

Impact of Tetrahydrothiophene-1,1-dioxide

  • Industrial synthesis routes () suggest feasibility for large-scale production, though purification challenges (e.g., column chromatography) are noted .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C20H22ClNO5S
  • Molecular Weight : 423.91 g/mol
  • CAS Number : 620557-06-4

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets and pathways. The presence of the tetrahydrothiophen moiety may enhance its pharmacological profile by modulating enzyme activities and receptor interactions. This compound is believed to affect various signaling pathways, which could lead to therapeutic effects in different disease models.

Biological Activities

  • Antimicrobial Activity :
    • The compound has shown potential in inhibiting the σE stress response pathway in Vibrio cholerae, which is crucial for the bacterium's virulence. This suggests that it may serve as an anti-virulence agent, limiting the pathogenicity of certain bacteria .
  • Anticancer Properties :
    • Related compounds have demonstrated significant inhibitory effects on cancer cell proliferation. For instance, analogs have been reported to inhibit Wnt-dependent transcription and reduce the growth of colorectal cancer cells in vitro, indicating a potential role in cancer therapy .
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar structures may exhibit neuroprotective properties by restoring cholinergic function and protecting against neurotoxic agents like amyloid-beta .

Case Studies and Research Findings

The following table summarizes notable studies related to the biological activity of this compound and its analogs:

StudyFindingsReference
Stanbery et al., 2017Inhibits σE stress response in Vibrio cholerae
Recent Study on Compound 25Inhibits growth of SW480 and HCT116 cancer cells; IC50 values of 0.12 µM
Neuroprotective StudyRestores cholinergic function against amyloid-beta toxicity

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